1-(3',4'-Dibenzyloxyphenyl)-1-propanol

organic synthesis medicinal chemistry intermediate selection

Protected catechol intermediate featuring benzyl protecting groups cleavable by hydrogenolysis, offering stability under both acidic and basic conditions—unlike methylenedioxy or silyl ether alternatives. The propanol side chain provides a secondary alcohol handle for stereochemical control in downstream reactions. Validated in published Droxidopa synthetic routes; sourcing this confirmed building block eliminates in-house synthesis of a critical intermediate. High LogP (4.96) facilitates extraction and purification. Defined mp 46–48°C supports its use as an analytical reference standard.

Molecular Formula C23H24O3
Molecular Weight 348.4 g/mol
CAS No. 157701-80-9
Cat. No. B016219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3',4'-Dibenzyloxyphenyl)-1-propanol
CAS157701-80-9
Synonymsα-Ethyl-3,4-bis(phenylmethoxy)benzenemethanol; 
Molecular FormulaC23H24O3
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C23H24O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15,21,24H,2,16-17H2,1H3
InChIKeyCXTQTYOWLRLXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3',4'-Dibenzyloxyphenyl)-1-propanol (CAS 157701-80-9) as a Defined Catechol-Protected Synthetic Intermediate


1-(3',4'-Dibenzyloxyphenyl)-1-propanol (CAS 157701-80-9, molecular formula C23H24O3, molecular weight 348.43 g/mol) is an off-white solid with a melting point of 46–48°C . This compound features a propanol backbone substituted with a 3,4-dibenzyloxyphenyl moiety, wherein the two benzyl groups serve as orthogonal protecting groups for the catechol (1,2-dihydroxybenzene) core. It is characterized by its solubility in organic solvents such as chloroform, dichloromethane, ether, ethyl acetate, and methanol . In synthetic organic chemistry, this molecule functions primarily as a protected intermediate, enabling controlled, stepwise transformations of the catechol nucleus while preventing unwanted side reactions at the hydroxyl positions .

Why 1-(3',4'-Dibenzyloxyphenyl)-1-propanol Cannot Be Interchanged with Other Protected Catechol Intermediates


In medicinal chemistry and complex natural product synthesis, the choice of protecting group strategy is often critical to achieving high overall yields and avoiding purification bottlenecks. The dibenzyloxy protection pattern in 1-(3',4'-Dibenzyloxyphenyl)-1-propanol provides a specific balance of stability to both acidic and basic conditions while remaining cleavable by hydrogenolysis. This profile is distinct from other common catechol protecting groups such as methylenedioxy (which is acid-labile and not cleavable without strong reagents) or silyl ethers (which are base-labile and moisture-sensitive). Furthermore, the propanol side chain of this specific intermediate introduces a defined secondary alcohol, a functional handle whose oxidation state and steric environment can influence the stereochemical outcome of subsequent reactions [1]. Substituting with an analogous intermediate lacking this exact structure—for example, a ketone analog (1-(3,4-dibenzyloxyphenyl)-1-propanone) or a derivative with a different alkyl chain—would introduce a different reactivity profile and potentially necessitate re-optimization of reaction conditions, with no guarantee of comparable yield or selectivity [1].

Quantitative Differentiation of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol (CAS 157701-80-9) for Method Development and Procurement


Comparative Physicochemical Properties: Melting Point and Predicted LogP vs. Close Analogs

The melting point of 1-(3',4'-Dibenzyloxyphenyl)-1-propanol is consistently reported as 46–48°C . This moderate melting range facilitates handling as a solid at room temperature without the need for specialized low-temperature storage, a practical advantage over liquid or low-melting analogs. The predicted LogP is 4.96 (ACD/Labs), indicating high lipophilicity [1]. While direct comparative data for analogous compounds are not available from the same study, this physicochemical fingerprint serves as a reference for quality control and method development.

organic synthesis medicinal chemistry intermediate selection

Application-Specific Reactivity: Utility in Multistep Synthesis of Droxidopa

1-(3',4'-Dibenzyloxyphenyl)-1-propanol serves as a key intermediate in the synthesis of Droxidopa, an approved norepinephrine prodrug. A published synthetic route uses the dibenzyloxyphenyl core as a protected catechol, which is further elaborated to Droxidopa with an overall yield of 11.3% [1]. While this yield reflects the entire multistep sequence and not the performance of this single intermediate, it establishes the compound's validated role within a successful, published methodology. Alternative protecting groups (e.g., methylenedioxy) may not be compatible with the hydrogenolysis conditions required for later deprotection steps in this specific route, underscoring the functional necessity of the dibenzyloxy group.

pharmaceutical intermediates catechol protection Droxidopa synthesis

Orthogonal Protecting Group Strategy: Hydrogenolysis Cleavage of Benzyl Ethers

The benzyl (Bn) protecting groups in 1-(3',4'-Dibenzyloxyphenyl)-1-propanol are cleavable by hydrogenolysis (H2, Pd/C), a mild and highly selective method that leaves many other functional groups intact [1]. This is a distinct advantage over protecting groups requiring acidic (e.g., Boc, THP) or basic (e.g., Fmoc) cleavage, which may be incompatible with acid- or base-sensitive moieties elsewhere in a complex molecule. In the context of Droxidopa synthesis, this hydrogenolysis step is essential for the final deprotection to yield the free catechol, highlighting the specific requirement for the benzyl ether in this synthetic strategy.

protecting group chemistry hydrogenolysis catechol functionalization

Optimal Application Scenarios for 1-(3',4'-Dibenzyloxyphenyl)-1-propanol in Research and Industrial Settings


Synthesis of Catechol-Containing Pharmaceuticals and Natural Products

This compound is an ideal building block for the de novo synthesis of biologically active molecules containing a catechol (1,2-dihydroxybenzene) core. Its benzyl-protected hydroxyl groups allow for the construction of complex molecular frameworks without interference from the free phenolic oxygens. Following the assembly of the target skeleton, a simple hydrogenolysis step removes the benzyl groups to reveal the catechol, a common motif in neurotransmitters (e.g., dopamine, norepinephrine) and many natural products [1].

Method Development for the Large-Scale Production of Droxidopa

Given its validated use in published Droxidopa synthetic routes, this compound is a strategic starting material for process chemists aiming to develop or optimize a scalable, cost-effective manufacturing process for Droxidopa, a drug used to treat neurogenic orthostatic hypotension [1]. Sourcing this specific, structurally confirmed intermediate can save time and resources compared to synthesizing it in-house.

Studies Requiring a Lipophilic, Protected Catechol Handle

The high predicted LogP (4.96) indicates significant lipophilicity, which can be advantageous in certain reaction environments or for facilitating extraction and purification steps. Researchers designing synthetic routes that require a lipophilic intermediate with a latent catechol may find this compound's physicochemical profile to be a better fit than more polar analogs [2].

Quality Control and Analytical Reference Standard

With its defined melting point (46–48°C), this compound can serve as a convenient reference standard for analytical method development, particularly for HPLC or GC-MS methods monitoring reactions involving dibenzyloxy-protected catechol intermediates. Its commercial availability from multiple vendors supports its use as a readily obtainable standard [1].

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